molecular formula C11H11NO3 B8494248 3-(3-Acetamidophenyl)prop-2-enoic acid CAS No. 32862-98-9

3-(3-Acetamidophenyl)prop-2-enoic acid

Cat. No. B8494248
CAS RN: 32862-98-9
M. Wt: 205.21 g/mol
InChI Key: KTAKAZFXCAYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetamidophenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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properties

CAS RN

32862-98-9

Product Name

3-(3-Acetamidophenyl)prop-2-enoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(3-acetamidophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

KTAKAZFXCAYSDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin II chloride dihydrate (170 g, 0.75 mol) was dissolved in concentrated HCl (200 mL). Warming was necessary to obtain a clear solution. 3-Nitrocinnamic acid (35 g, 0.181 mol) was added portionwise with stirring. After about 20% of the 3-nitrocinnamic acid had been added, the mixture was warmed with a heat gun to 45° C. to initiate reaction. The rate of addition was controlled to maintain a temperature of 65-75° C. The reaction was exothermic, but not vigorous on this scale. After the addition was complete, and the reaction started to subside, the flask was transferred to an oil bath at 65° C. for 1 h. The mixture was then cooled to room temperature. The solid was filtered, washed with 2 N HCl, (100 mL) and sucked dry. The filter cake was dried in a vacuum oven for 1 h, then in air overnight, to give about 65 g of the crude amine. This material was suspended in acetic acid (300 mL) and acetic anhydride (150 mL, 1.6 mol) was added gradually with stirring. After the initial exotherm subsided, the mixture was stirred in an oil bath at 110° C. for 2 h, resulting in a clear solution. LCMS showed complete conversion to the desired acetanilide. The solution was cooled and water (50 mL) was added. After standing overnight the solution was concentrated to about 300 mL. More water (100 mL) and 2 N HCl (50 mL) were added. The precipitate was filtered, washed with water and dried to give 3-acetamido cinnamic acid (33.2 g, 89%).
Quantity
150 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

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